
6-O-(Triisopropylsilyl)-D-galactal
Descripción general
Descripción
Synthesis Analysis
The stereocontrolled synthesis of 2-deoxy-d-arabino-hexopyranosides ("galactopyranosides") using isopropylidene-protected 6-O-silylated donors, including 6-O-(Triisopropylsilyl)-D-galactal, has been reported to achieve high stereoselectivity and selectivity. This method demonstrates the utility of combining isopropylidene acetal and sterically demanding silyl groups for achieving desired glycosidic linkages in the synthesis of complex carbohydrates (Yang et al., 2018).
Molecular Structure Analysis
The synthesis and crystal structure analysis of derivatives of 6-O-(Triisopropylsilyl)-D-galactal have contributed to understanding the conformation and configuration of such compounds. For example, the synthesis, crystal structure, and conformation of 1(S)-acetoxy-3-[6(R)-O-benzyl-1,2:3,4-di-O-isopropylidene-α-D-galactopyranos-6-yl]-1(methyl 2,3,4-tri-O-benzyl-6-deoxy-β-D-galactopyranosid-6-yl)propyne have provided insights into the stereochemistry of galactopyranosyl derivatives (Krajewski et al., 1985).
Chemical Reactions and Properties
6-O-(Triisopropylsilyl)-D-galactal has been utilized in various chemical reactions, demonstrating its versatility as a glycosyl donor or substrate. For instance, it undergoes allylic rearrangement reactions to form glycoside derivatives containing a 2,3-double bond, showcasing its reactivity and application in synthesizing unsaturated carbohydrate derivatives (Ciment & Ferrier, 1966).
Aplicaciones Científicas De Investigación
Antioxidant Activity Analysis
Studies on antioxidants often involve detailed chemical analyses to determine the antioxidant capacity of various compounds. The use of 6-O-(Triisopropylsilyl)-D-galactal in such contexts might involve its role in synthesizing or modifying compounds of interest. Analytical methods like the ORAC and FRAP tests are critical in these studies, highlighting the importance of chemical reactivity and interaction analyses in antioxidant research (Munteanu & Apetrei, 2021).
Structural Analysis of Polysaccharides
Research on the structural characteristics of flax fibers and the composition of non-cellulosic polysaccharides (NCPs) showcases the application of chemical analysis in understanding plant materials. Such studies might utilize derivatives like 6-O-(Triisopropylsilyl)-D-galactal to investigate the chemical makeup and interactions within plant-based materials, providing insights into their structural and functional properties (Morvan et al., 2003).
Biotechnological Applications of Polysaccharides
The exploration of carrageenans and galactomannans for their potential biotechnological applications, such as in biomedical fields, bioethanol production, and environmental remediation, reflects the research interest in galactose-based compounds. These studies highlight the versatility of polysaccharides and the potential for chemical derivatives in various applications, potentially including those related to 6-O-(Triisopropylsilyl)-D-galactal (Chauhan & Saxena, 2016; Thombare et al., 2016).
Vibrational Spectroscopy for Chemical Analysis
Vibrational spectroscopy, including Fourier transform infrared spectroscopy (FTIR) and Raman spectroscopy, is a powerful tool for the structural analysis of polysaccharides and related compounds. Research in this area could involve the use of 6-O-(Triisopropylsilyl)-D-galactal as a model compound for studying the vibrational properties and chemical behavior of galactose derivatives (Matsuhiro, 1996).
Mecanismo De Acción
Target of Action
6-O-(Triisopropylsilyl)-D-galactal primarily targets hydroxyl groups in carbohydrate molecules. This compound is used as a protecting group in organic synthesis, particularly in carbohydrate chemistry. The triisopropylsilyl (TIPS) group protects the hydroxyl group from unwanted reactions during synthetic processes .
Mode of Action
The TIPS group in 6-O-(Triisopropylsilyl)-D-galactal interacts with the hydroxyl groups by forming a stable silyl ether. This interaction prevents the hydroxyl group from participating in reactions that could interfere with the desired synthetic pathway. The protection is typically achieved through a silylation reaction, where the TIPS group is introduced to the hydroxyl group under mild conditions .
Biochemical Pathways
By protecting specific hydroxyl groups, chemists can selectively manipulate other parts of the molecule, leading to the formation of desired products without side reactions .
Pharmacokinetics
Its role is confined to the realm of synthetic organic chemistry, where it is eventually removed after the desired synthetic transformations are complete .
Result of Action
The primary result of using 6-O-(Triisopropylsilyl)-D-galactal is the temporary protection of hydroxyl groups during chemical synthesis. This protection allows for greater control over the synthetic process, enabling the creation of complex molecules with high precision. Once the synthetic steps requiring protection are complete, the TIPS group can be removed, restoring the original hydroxyl group .
Action Environment
The efficacy and stability of 6-O-(Triisopropylsilyl)-D-galactal as a protecting group are influenced by environmental factors such as pH, temperature, and the presence of other reactive species. The TIPS group is generally stable under neutral and basic conditions but can be cleaved by fluoride ions or strong acids. Therefore, the choice of reaction conditions is crucial to maintaining the integrity of the protecting group until it is intentionally removed .
Propiedades
IUPAC Name |
(2R,3R,4R)-2-[tri(propan-2-yl)silyloxymethyl]-3,4-dihydro-2H-pyran-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30O4Si/c1-10(2)20(11(3)4,12(5)6)19-9-14-15(17)13(16)7-8-18-14/h7-8,10-17H,9H2,1-6H3/t13-,14-,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYZHAYQIZWKLNP-RBSFLKMASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)OCC1C(C(C=CO1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC[C@@H]1[C@@H]([C@@H](C=CO1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30O4Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00446207 | |
| Record name | 2,6-Anhydro-5-deoxy-1-O-[tri(propan-2-yl)silyl]-D-arabino-hex-5-enitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00446207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-O-(Triisopropylsilyl)-D-galactal | |
CAS RN |
166021-01-8 | |
| Record name | 2,6-Anhydro-5-deoxy-1-O-[tri(propan-2-yl)silyl]-D-arabino-hex-5-enitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00446207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



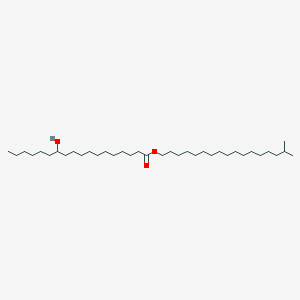
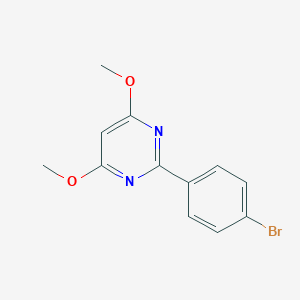
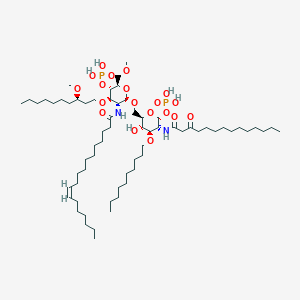

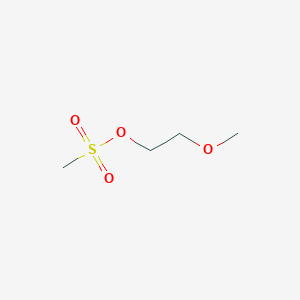
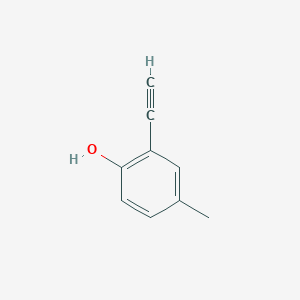
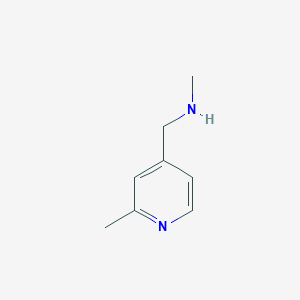
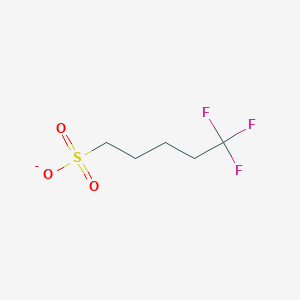
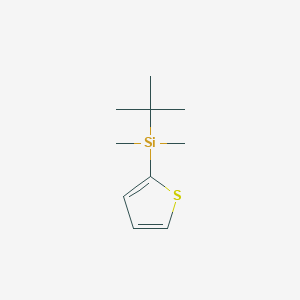
![4-[2-[3-(2,4-Difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile](/img/structure/B66598.png)

![3-(4-chlorophenyl)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B66604.png)
![[4-Chloro-2-(3-chloro-6-diphenylphosphanyl-2-methoxyphenyl)-3-methoxyphenyl]-diphenylphosphane](/img/structure/B66606.png)
